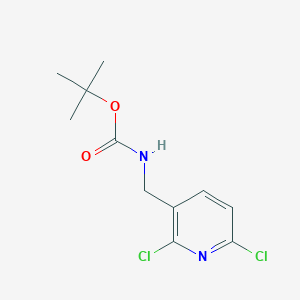
tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate: is a chemical compound known for its versatile applications in various fields of scientific research. It is characterized by its molecular formula C11H14Cl2N2O2 and a molecular weight of 277.15 g/mol . This compound is often used as a building block in organic synthesis and has significant importance in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate typically involves the reaction of 2,6-dichloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major products are the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates. Its derivatives have shown activity against various biological targets, making it a valuable scaffold in drug discovery .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl 2,6-dichloroisonicotinate
- 2,6-Dichloro-N-methoxy-N-methylisonicotinamide
- 2,6-Dichloro-isonicotinic acid ethyl ester
Uniqueness: tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. This combination imparts distinct reactivity and stability, making it a preferred choice in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[(2,6-dichloropyridin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJNEIRMCHDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
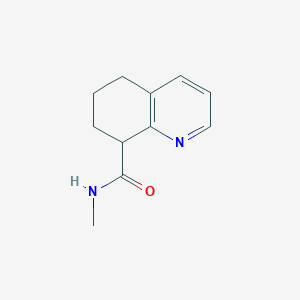
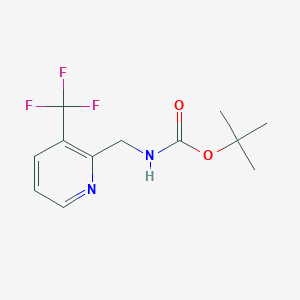
![7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8144238.png)
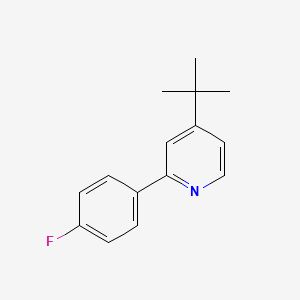
![7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8144261.png)
![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride](/img/structure/B8144273.png)
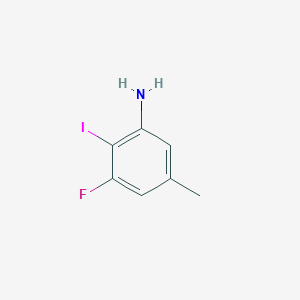

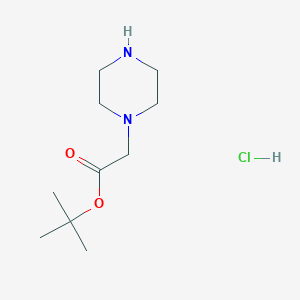
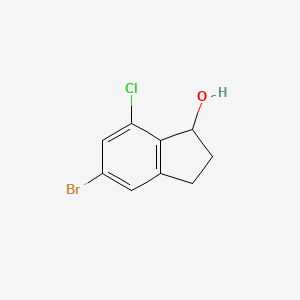
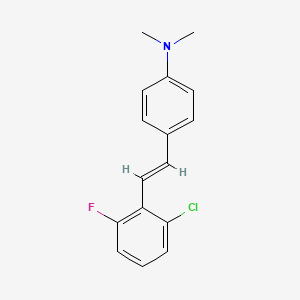
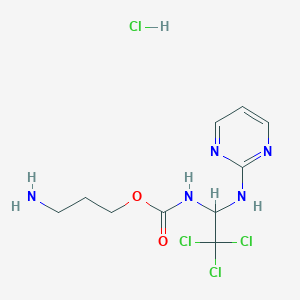
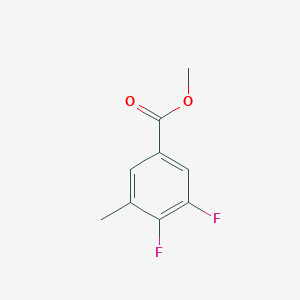
![2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B8144318.png)
